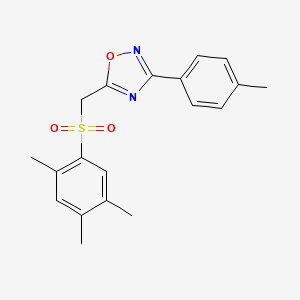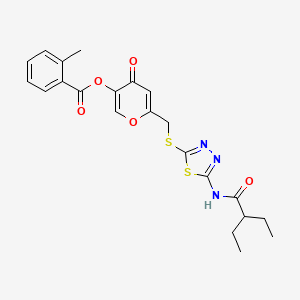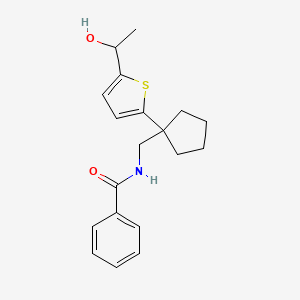
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide, also known as CP55,940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and immune function. CP55,940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.
作用机制
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide exerts its effects by binding to and activating the CB1 and CB2 receptors in the body. These receptors are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of the CB1 receptor in the brain is responsible for the psychoactive effects of cannabinoids, while activation of the CB2 receptor in the immune system is responsible for the anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain sensation, and cognitive function. This compound has also been shown to modulate the release of various cytokines and chemokines, which are involved in regulating immune function and inflammation.
实验室实验的优点和局限性
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound also has several limitations, including its potential for off-target effects and its psychoactive properties, which can complicate interpretation of results.
未来方向
There are several future directions for research involving N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide. One area of interest is the development of novel cannabinoid-based therapies for various conditions such as chronic pain and neurodegenerative diseases. Another area of interest is the investigation of the role of the endocannabinoid system in regulating immune function and inflammation, which could lead to the development of novel immunomodulatory therapies. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound, which could lead to the development of more selective and potent cannabinoid-based compounds.
合成方法
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentanol, which is then converted into the corresponding benzamide derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the addition of a methyl group to the cyclopentyl ring using a reagent such as methyl iodide.
科学研究应用
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated as a potential treatment for various conditions such as chronic pain, multiple sclerosis, and epilepsy. This compound has also been used to study the effects of cannabinoids on the immune system, and has been shown to modulate immune function in both animal and human studies.
属性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-4,7-10,14,21H,5-6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJELODLIOCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2785432.png)

![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)


![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)
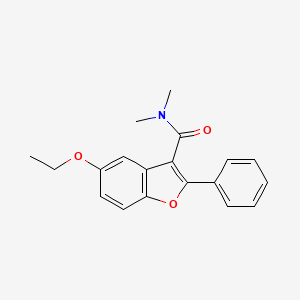
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)
![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)
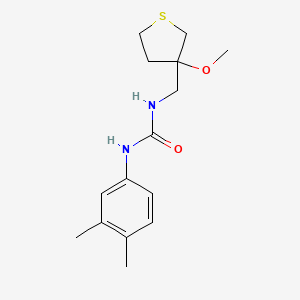
![N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2785447.png)
